molecular formula C30H48O3 B191994 Oleanolic acid CAS No. 508-02-1

Oleanolic acid

Cat. No. B191994
CAS RN: 508-02-1
M. Wt: 456.7 g/mol
InChI Key: MIJYXULNPSFWEK-GTOFXWBISA-N
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Description

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid related to betulinic acid . It is widely distributed in food and plants where it exists as a free acid or as an aglycone of triterpenoid saponins . It is found in olive oil, Phytolacca americana (American pokeweed), Syzygium spp, garlic, etc . Oleanolic acid is relatively non-toxic, hepatoprotective, and exhibits antitumor and antiviral properties .


Synthesis Analysis

The biosynthesis of oleanolic acid starts with mevalonate to create squalene. Squalene monooxygenase in the next step oxidizes the squalene and forms an epoxide resulting in 2,3-oxidosqualene . Beta-amyrin synthase creates beta-amyrin by a ring formation cascade . After the formation of beta-amyrin, CYP716AATR2, also known as a cytochrome p450 enzyme, oxidizes carbon 28 turning it into alcohol . CYP716AATR2 converts the alcohol to aldehyde and finally to a carboxylic acid forming oleanolic acid .


Molecular Structure Analysis

Oleanolic acid has a chemical formula of C30H48O3 . Its IUPAC name is (4aS,6aS,6bR,8aR,10S,12aR,12bR,14bS)-10-Hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid .


Chemical Reactions Analysis

Oleanolic acid is involved in various biological activities through complex and multifactorial mechanisms . It has been found to be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .


Physical And Chemical Properties Analysis

Oleanolic acid is a white crystalline solid with a melting point greater than 300 °C . It is almost insoluble in water due to its hydrophobic nature, which has led to a number of approaches to enhance its biopharmaceutical properties .

Scientific Research Applications

Oleanolic Acid in Medicine and Health

  • Antioxidant and Anti-inflammatory Properties : Oleanolic acid demonstrates antioxidant activities, potentially playing a role in the regulation of nuclear factor erythroid 2-related factor 2 (Nrf2) and MAP kinases, contributing to its protective effects against oxidative stress-related diseases (Wang et al., 2010).
  • Hepatoprotective Effects : Widely studied for its hepatoprotective properties, oleanolic acid shows potential in treating liver diseases. It activates Nrf2 and offers protection against toxins like acetaminophen in liver cells (Reisman et al., 2009).
  • Therapeutic Potential in Diabetes and Metabolic Disorders : Research indicates that oleanolic acid improves insulin response and helps in managing complications associated with diabetes and metabolic syndrome (Castellano et al., 2022).

Advances in Oleanolic Acid Research

  • Development of Derivatives for Enhanced Effectiveness : Due to its poor solubility and bioavailability, researchers have focused on developing oleanolic acid derivatives and formulations like nanoparticles for improved therapeutic effects (Chen et al., 2011).
  • Cancer Prevention and Therapy : Oleanolic acid and its derivatives show promise in cancer prevention and therapy, modulating various signaling pathways and demonstrating antiangiogenic and antitumor activities in various studies (Shanmugam et al., 2014).

Broader Applications

  • General Health and Nutritional Benefits : Oleanolic acid is present in many dietary and medicinal plants, contributing to their health benefits. Its role in promoting general health through various biological activities makes it a significant compound in nutritional science (Pollier & Goossens, 2012).

Safety And Hazards

Oleanolic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), particularly the respiratory system .

Future Directions

Oleanolic acid and its derivatives are important candidates in the search for alternative therapy in the treatment and management of chronic diseases . There are recent advances in the design and synthesis of chemical derivatives of OA to enhance its solubility, bioavailability, and potency . Some of these derivatives have also been therapeutic candidates in a number of clinical trials .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYXULNPSFWEK-GTOFXWBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858790
Record name Oleanolic acid
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Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oleanolic acid
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Product Name

Oleanolic Acid

CAS RN

508-02-1
Record name Oleanolic acid
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Record name OLEANOLIC ACID
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Record name Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)-
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Record name Oleanolic acid
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Record name 3β-hydroxyolean-12-en-28-oic acid
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Record name OLEANOLIC ACID
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Record name Oleanolic acid
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Melting Point

310 °C
Record name Oleanolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46,100
Citations
J Pollier, A Goossens - Phytochemistry, 2012 - Elsevier
… In this review, the recent progress in understanding the oleanolic acid biosynthesis and its … oleanolic acid derivatives are highlighted, and research perspectives on oleanolic acid are …
Number of citations: 558 www.sciencedirect.com
J Liu - Journal of ethnopharmacology, 1995 - Elsevier
… Oleanolic acid and ursolic acid are triterpenoid … oleanolic acid and ursolic acid are effective in protecting against chemically induced liver injury in laboratory animals. Oleanolic acid has …
Number of citations: 082 www.sciencedirect.com
N Sultana, A Ata - Journal of enzyme inhibition and medicinal …, 2008 - Taylor & Francis
… Oleanolic acid has been isolated from chloroform extract … oleanolic acid and its derivatives has been discussed. The aim of this review is to update current knowledge on oleanolic acid …
Number of citations: 269 www.tandfonline.com
J Liu - Journal of ethnopharmacology, 2005 - Elsevier
… the natural triterpenoids such as oleanolic acid. For example, the oleanolic acid derivative 2-… Water solubility of oleanolic acid and ursolic acid is limited, thus limiting their bioavailability …
Number of citations: 940 www.sciencedirect.com
GB Singh, S Singh, S Bani, BD Gupta… - Journal of Pharmacy …, 1992 - Wiley Online Library
… The findings of the present study revealed oleanolic acid to possess dose related anti-… Oleanolic acid does not appear to act through activation of the adrenal-pituitary axis as its …
Number of citations: 262 onlinelibrary.wiley.com
JM Castellano, S Ramos-Romero, JS Perona - Nutrients, 2022 - mdpi.com
… Oleanolic acid, a pentacyclic triterpenoid ubiquitously present … Oleanolic acid is endowed with a wide range of biological … There is evidence suggesting that oleanolic acid might be …
Number of citations: 72 www.mdpi.com
TB Ayeleso, MG Matumba, E Mukwevho - Molecules, 2017 - mdpi.com
… Oleanolic acid has been used as a hepatic drug for over … of oleanolic acid and its derivatives. It provides an overview of the current standing of research on the potential of oleanolic acid …
Number of citations: 260 www.mdpi.com
C Lin, X Wen, H Sun - Expert opinion on therapeutic patents, 2016 - Taylor & Francis
… : Oleanolic acid belongs to the pentacyclic triterpene family. In China, oleanolic acid has been … Oleanolic acid and its derivatives present a wide variety of biological activities, supporting …
Number of citations: 94 www.tandfonline.com
Z Ovesná, K Kozics, D Slameňová - Mutation Research/Fundamental and …, 2006 - Elsevier
Ursolic acid (UA) and oleanolic acid (OA) have similar chemical structures but differ in the position of one methyl group on the ring E. We investigated protective effects of these two …
Number of citations: 182 www.sciencedirect.com
J Li, WJ Guo, QY Yang - World journal of gastroenterology, 2002 - ncbi.nlm.nih.gov
AIM: Ursolic acid (UA) and oleanolic acid (OA) are triperpene acids having a similar chemical structure and are distributed wildly in plants all over the world. In recent years, it was found …
Number of citations: 350 www.ncbi.nlm.nih.gov

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